molecular formula C17H19NO2 B2597754 5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine CAS No. 1547800-75-8

5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine

Cat. No.: B2597754
CAS No.: 1547800-75-8
M. Wt: 269.344
InChI Key: QNTDIMJFWBHHAG-UHFFFAOYSA-N
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Description

“5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine” is a chemical compound with the molecular formula C17H19NO2. It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

Pyridine, the core structure of “this compound”, is a six-membered aromatic heterocycle. In the bonding picture of pyridine, the five carbons and single nitrogen are all sp2 hybridized. All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron .

Scientific Research Applications

Synthesis and Insecticidal Activity

The synthesis of pyridine derivatives has been explored for their potential applications in agriculture, particularly as insecticides. A study by Bakhite et al. (2014) synthesized various pyridine derivatives, including compounds structurally related to 5-acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine, demonstrating significant insecticidal activity against cowpea aphid, Aphis craccivora Koch. This research highlights the role of pyridine derivatives in developing new, more effective insecticides for agricultural use (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antimicrobial Properties

Further studies have investigated the antimicrobial properties of pyridine derivatives. Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating their in vitro antimicrobial activities. These findings suggest that pyridine derivatives, including those similar to this compound, could serve as a basis for developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Pharmaceutical Applications

In the pharmaceutical industry, the structural manipulation of pyridine derivatives is a common strategy for developing new drugs with potential therapeutic applications. For example, compounds structurally related to this compound have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, highlighting the versatility of pyridine derivatives in pharmaceutical research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Material Science and Catalysis

Pyridine derivatives are also explored for their applications in material science and catalysis. For instance, the cycloauration of substituted 2-phenoxypyridine derivatives has been studied, leading to the synthesis of complexes with potential applications in catalysis and material science. Zhu, Cameron, and Skerlj (2003) demonstrated the direct cycloauration of 2-phenoxypyridines, indicating the potential of pyridine derivatives in the development of new materials and catalysts (Zhu, Cameron, & Skerlj, 2003).

Properties

IUPAC Name

1-[6-(3-methyl-4-propan-2-ylphenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11(2)16-7-6-15(9-12(16)3)20-17-8-5-14(10-18-17)13(4)19/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTDIMJFWBHHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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